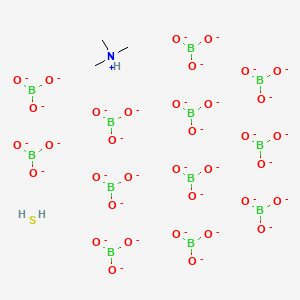

Sulfane;trimethylazanium;dodecaborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfane;trimethylazanium;dodecaborate is a compound that belongs to the class of boron cluster compounds. These compounds are known for their unique icosahedral geometry and delocalized electron density, which confer exceptional chemical and thermal stability as well as low toxicity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dodecaborate compounds typically involves the reaction of borane dimethyl sulfide complex (DMS·BH3) with lithium borohydride (LiBH4) in glymes (monoglyme or diglyme). This reaction can be performed in a Schlenk flask with or without reflux, or in an autoclave . The use of glymes facilitates the removal of all intermediates, leading to high-purity and high-yield products.

Industrial Production Methods

Industrial production of dodecaborate compounds often relies on solution-based and solvent-free techniques. The former involves the use of borane precursors, such as B2H6, B5H9, or B10H14, reacted with a borane triethylamine complex, leading to [Et3NH]2B12H12. Ion-exchange of this compound with metal hydroxides subsequently enables the production of Na2B12H12 . Solvent-free approaches, such as ball-milling or annealing, have also gained popularity due to their ability to produce anhydrous B12H12 2− salts in a single step .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfane;trimethylazanium;dodecaborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, which react under Suzuki–Miyaura coupling conditions with iodo-undecahydrido-dodecaborate . The choice of ligand (e.g., DavePhos) and solvent (e.g., N-methylpyrrolidone for electron-poor, CD3CN for electron-rich groups) is essential for successful coupling .

Major Products Formed

The major products formed from these reactions include various substituted dodecaborate derivatives, which can be used in further applications such as catalysis and material science .

Applications De Recherche Scientifique

Sulfane;trimethylazanium;dodecaborate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism by which sulfane;trimethylazanium;dodecaborate exerts its effects involves the regulation of sulfur metabolism and homeostasis in cells. The compound interacts with various enzymes and molecular targets, facilitating the assimilation of sulfur into organic sulfur compounds such as l-cysteine and l-methionine . This process is crucial for maintaining cellular function and responding to sulfur limitation .

Comparaison Avec Des Composés Similaires

Sulfane;trimethylazanium;dodecaborate can be compared with other boron cluster compounds, such as:

1,2-dicarba-closo-dodecaborane (o-C2B10H12): Known for its icosahedral geometry and delocalized electron density.

Monocarba-closo-dodecaborate ([CB11H12]−): Exhibits similar chemical and thermal stability.

Closo-dodecaborate ([B12H12]2−): Shares the unique steric and electronic properties of icosahedral boron clusters.

Propriétés

Formule moléculaire |

C3H12B12NO36S-35 |

|---|---|

Poids moléculaire |

799.9 g/mol |

Nom IUPAC |

sulfane;trimethylazanium;dodecaborate |

InChI |

InChI=1S/C3H9N.12BO3.H2S/c1-4(2)3;12*2-1(3)4;/h1-3H3;;;;;;;;;;;;;1H2/q;12*-3;/p+1 |

Clé InChI |

AJOVJIBHCVAPDR-UHFFFAOYSA-O |

SMILES canonique |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C[NH+](C)C.S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)